![molecular formula C19H34O2 B13386063 (10E,12Z)-Methyl Ester 10,12-Octadecadienoate](/img/structure/B13386063.png)
(10E,12Z)-Methyl Ester 10,12-Octadecadienoate
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Overview
Description
(10E,12Z)-Methyl Ester 10,12-Octadecadienoate is a chemical compound belonging to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by its unique structure, which includes two double bonds in the 10th and 12th positions of the octadecadienoate chain. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(10E,12Z)-Methyl Ester 10,12-Octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
(10E,12Z)-10,12-Octadecadienoic acid methyl ester, also known as methyl linoleate, is a methyl ester derived from linoleic acid, with the molecular formula C₁₉H₃₄O₂ and a molecular weight of 294.5 g/mol . It has gained attention for its diverse biological activities and potential applications in various scientific fields.
Overview
(10E,12Z)-10,12-Octadecadienoic acid methyl ester has a unique configuration of double bonds and has been studied for its biological effects, which include anti-inflammatory, antioxidant, anticancer, and hepatoprotective properties. It is also used as a reference material in analytical techniques such as gas chromatography and mass spectrometry for the analysis of fatty acids in food products and biological tissues.
Anti-Inflammatory Properties
Research indicates that (10E,12Z)-10,12-Octadecadienoic acid methyl ester exhibits anti-inflammatory effects. In animal models, it has shown an inhibitory effect on inflammation markers, making it a candidate for therapeutic applications in inflammatory diseases. For example, one study involving mouse models demonstrated that the compound significantly reduced ear inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate), with an inhibition rate of 43% at a dose of 500 µg.
Antioxidant Activity
This compound has demonstrated antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Its ability to protect cellular components from oxidative stress is crucial in preventing various diseases. Research has highlighted the radical scavenging activity of this compound across multiple assays, which is essential for mitigating oxidative stress-related diseases such as cardiovascular and neurodegenerative diseases.
Anticancer Potential
Studies have reported that (10E,12Z)-10,12-Octadecadienoic acid methyl ester may inhibit cancer cell proliferation and induce apoptosis in several cancer models. The mechanisms involve modulation of signaling pathways associated with cell growth and survival. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines by modulating apoptosis-related signaling pathways, indicating its potential as an adjunct therapy in cancer treatment.
Hepatoprotective Effects
The compound has shown promise in protecting liver cells from damage induced by toxins through its antioxidant and anti-inflammatory actions. Animal models have shown that it can reduce liver damage induced by toxic substances by way of its antioxidant activity and modulation of inflammatory responses.
Analytical Chemistry
(10E,12Z)-10,12-Octadecadienoic acid methyl ester serves as a reference material in analytical techniques such as gas chromatography and mass spectrometry. Its precise identification is critical for the analysis of fatty acids in various samples, including food products and biological tissues .
Nutraceuticals and Functional Foods
Due to its health benefits, this compound is being explored for incorporation into dietary supplements and functional foods aimed at promoting health and preventing diseases related to inflammation and oxidative stress.
Synthetic Routes and Reaction Conditions
The synthesis of 10(E),12(Z)-Conjugated Linoleic Acid methyl ester typically involves the esterification of linoleic acid, using a carboxylic acid and an alcohol, heated in the presence of a mineral acid catalyst to form the ester and water.
Industrial Production Methods
Industrial production of 10(E),12(Z)-Conjugated Linoleic Acid methyl ester often involves the use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) to ensure the purity and quality of the product.
Types of Reactions
10(E),12(Z)-Conjugated Linoleic Acid methyl ester undergoes various chemical reactions:
- Oxidation: Involves the addition of oxygen, often resulting in the formation of hydroperoxides.
- Reduction: Can be reduced to form saturated fatty acid methyl esters.
- Substitution: Involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include singlet oxygen, ozone, and various reducing agents.
Major Products Formed
The major products formed from these reactions include hydroperoxides, saturated fatty acid methyl esters, and substituted derivatives.
Case Study 1: Anti-inflammatory Effects
A study involving mouse models demonstrated that (10E,12Z)-10,12-Octadecadienoic acid methyl ester significantly reduced ear inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate), showing an inhibition rate of 43% at a dose of 500 µg. This suggests its potential use in treating inflammatory conditions.
Case Study 2: Cancer Cell Proliferation
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The underlying mechanism involves the modulation of apoptosis-related signaling pathways, indicating its potential as an adjunct therapy in cancer treatment.
Case Study 3: Antioxidant Activity
Mechanism of Action
The mechanism of action of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor functions, and cellular signaling pathways. Its effects are mediated through binding to specific proteins or receptors, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl Linoleate: Another ester with similar structural features but different double bond positions.
Ethyl Oleate: An ester with a single double bond and different chain length.
Methyl Stearate: A saturated ester with no double bonds.
Uniqueness
(10E,12Z)-Methyl Ester 10,12-Octadecadienoate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its reactivity and applications differ from those of similar compounds, making it valuable in various research and industrial contexts.
Biological Activity
(10E,12Z)-Methyl Ester 10,12-Octadecadienoate, commonly referred to as conjugated linoleic acid (CLA) methyl ester, is a fatty acid methyl ester derived from linoleic acid. This compound has garnered significant attention due to its potential health benefits and biological activities, particularly in the fields of nutrition and pharmacology. The unique configuration of its double bonds—specifically the trans (E) and cis (Z) arrangements—contributes to its distinct biological properties.
- IUPAC Name : Methyl (10E,12Z)-octadeca-10,12-dienoate
- Molecular Formula : C19H34O2
- Molecular Weight : 294.47 g/mol
- CAS Number : 21870-97-3
The biological activity of this compound is primarily linked to its role as an anti-inflammatory agent and its effects on lipid metabolism. Research indicates that this compound can modulate various biochemical pathways, including:
- Inhibition of Lipoxygenase : This compound exhibits inhibitory effects on lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid to produce inflammatory mediators .
- Regulation of Oxidative Stress : The compound has been shown to influence oxidative stress markers in cells, potentially leading to protective effects against oxidative damage .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of this compound. For instance:
- A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages .
- Another investigation found that it could lower the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .
Anticancer Properties
Research has also explored the potential anticancer effects of this compound:
- In vitro studies indicated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways .
- Clinical trials are ongoing to assess its efficacy as a dietary supplement in cancer prevention strategies.
Case Studies and Research Findings
Properties
Molecular Formula |
C19H34O2 |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3 |
InChI Key |
KMXSXYSNZMSDFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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